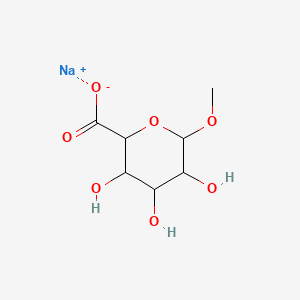

1-O-Methyl-beta-D-glucuronic acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique est un composé soluble dans l'eau connu pour son rôle d'inducteur de la β-glucuronidase . Ce composé est important dans diverses applications biochimiques et industrielles, en particulier dans la synthèse de produits naturels tels que les stéroïdes, les terpènes et les glycosides .

Méthodes De Préparation

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique est synthétisé par réaction entre l'acide méthyl-β-D-glucuronique et l'hydroxyde de sodium . Cette réaction se produit généralement dans des conditions contrôlées afin de garantir la pureté et la stabilité du produit final. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements plus élevés et une rentabilité accrue .

Analyse Des Réactions Chimiques

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réduction : Il peut également être réduit dans des conditions spécifiques pour produire d'autres intermédiaires utiles.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique a un large éventail d'applications de recherche scientifique :

Médecine : La β-glucuronidase joue un rôle crucial dans la digestion humaine en déconjuguant les toxines et en les libérant dans la circulation sanguine.

Mécanisme d'action

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique exerce ses effets principalement en induisant l'activité de la β-glucuronidase . Cette enzyme est impliquée dans l'hydrolyse des glucuronides, conduisant à la libération d'aglycones libres et d'acide glucuronique. Les cibles moléculaires et les voies impliquées comprennent le gène GUS, qui code pour la β-glucuronidase, et diverses voies métaboliques liées à la glucuronidation .

Applications De Recherche Scientifique

1-O-Methyl-beta-D-glucuronic acid sodium salt has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various natural products, including steroids and terpenes.

Medicine: Beta-glucuronidase plays a crucial role in human digestion by deconjugating toxins and releasing them back into the bloodstream.

Mécanisme D'action

1-O-Methyl-beta-D-glucuronic acid sodium salt exerts its effects primarily by inducing the activity of beta-glucuronidase . This enzyme is involved in the hydrolysis of glucuronides, leading to the release of free aglycones and glucuronic acid. The molecular targets and pathways involved include the GUS gene, which codes for beta-glucuronidase, and various metabolic pathways related to glucuronidation .

Comparaison Avec Des Composés Similaires

Le sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique peut être comparé à d'autres composés similaires, tels que :

Sel de sodium du méthyl-β-D-glucuronide : Un autre composé utilisé en synthèse organique présentant des propriétés similaires.

Sel de sodium de l'acide 1-O-méthyl-α-D-glucuronique : Un composé similaire présentant de légères différences structurales qui peuvent affecter sa réactivité et ses applications.

Le caractère unique du sel de sodium de l'acide 1-O-méthyl-β-D-glucuronique réside dans son induction spécifique de la β-glucuronidase et son large éventail d'applications dans divers domaines .

Propriétés

IUPAC Name |

sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)

![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)

![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

![3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)

![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)